![molecular formula C19H17ClN4O2S B2729063 N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921498-96-6](/img/structure/B2729063.png)
N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, also known as CTU, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the thiazole family and is known to exhibit a wide range of biological activities that make it a valuable tool in various fields of research.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is not yet fully understood, but it is believed to exert its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been shown to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases, which are involved in cell growth and division. N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has also been shown to modulate the activity of various receptors and ion channels, which are involved in neuronal signaling and neurotransmission.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis, the modulation of neuronal signaling and neurotransmission, and the inhibition of microbial growth. N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has also been shown to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anticancer activities.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has several advantages for use in lab experiments, including its high potency, selectivity, and specificity for certain cellular targets. However, N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, including the development of more selective and potent analogs, the investigation of its potential use in combination with other drugs or therapies, and the exploration of its potential use in the treatment of other diseases, such as infectious diseases and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide and its potential side effects, as well as its potential use in clinical trials.
Synthesis Methods
N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with thiosemicarbazide, followed by the reaction of the resulting product with p-tolyl isocyanate and acetic anhydride. Other methods include the reaction of 4-chlorophenyl isothiocyanate with p-tolyl hydrazine and thioacetic acid, followed by the reaction of the resulting product with acetic anhydride and thionyl chloride.
Scientific Research Applications
N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been extensively studied for its potential use in scientific research, particularly in the fields of cancer research, microbiology, and neuroscience. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In microbiology, N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi. In neuroscience, N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been shown to exhibit neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-12-2-6-15(7-3-12)22-18(26)24-19-23-16(11-27-19)10-17(25)21-14-8-4-13(20)5-9-14/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGPGRQDGHUJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide |
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